2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

Description

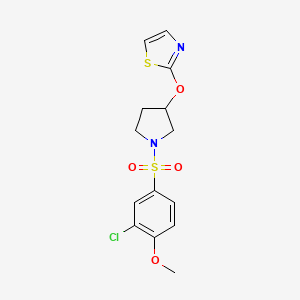

The compound 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole features a thiazole core linked via an ether bridge to a pyrrolidine ring. The pyrrolidine nitrogen is substituted with a sulfonyl group bearing a 3-chloro-4-methoxyphenyl moiety.

Properties

IUPAC Name |

2-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S2/c1-20-13-3-2-11(8-12(13)15)23(18,19)17-6-4-10(9-17)21-14-16-5-7-22-14/h2-3,5,7-8,10H,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSWXPNPIRJLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of biological targets.

Mode of Action

It can be inferred that the compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function.

Biochemical Pathways

Thiazole derivatives have been found to interact with multiple targets, suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

Compounds with similar structures have been found to have potent bioactivity, suggesting that they may have favorable adme properties.

Biological Activity

The compound 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole moiety linked to a pyrrolidine ring, which is further substituted with a sulfonyl group and a chlorinated methoxyphenyl group. The molecular formula is with a molecular weight of 418.9 g/mol.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.9 g/mol |

| Functional Groups | Sulfonyl, thiazole, pyrrolidine |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways.

- Receptor Binding : The triazole ring may facilitate hydrogen bonding and π-π interactions with specific receptors, enhancing binding affinity and selectivity.

Target Interactions

The compound has shown potential in binding to several molecular targets:

- Pregnane X Receptor (PXR) : Involved in the regulation of drug metabolism, compounds similar to this have been studied for their ability to modulate PXR activity.

- Anticancer Targets : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds possess cytotoxic properties against cancer cell lines such as Jurkat and HT-29. For instance:

- Compound 13 : Exhibited significant activity with an IC50 value lower than that of doxorubicin, suggesting strong antiproliferative effects.

- Molecular dynamics simulations indicated that interactions primarily involved hydrophobic contacts with the target protein.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole derivatives. For example, certain analogues demonstrated effective inhibition against Gram-positive bacteria, attributed to their structural features that enhance interaction with bacterial targets.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Oxadiazole Derivatives ()

Compounds 1a and 1b in are 1,2,4-oxadiazoles with pyrrolidin-3-yl oxy linkages. Unlike the target compound, these feature a phenylethyl group on the pyrrolidine nitrogen instead of a sulfonyl substituent. The oxadiazole ring (vs. thiazole) introduces different electronic properties: oxadiazoles are electron-deficient, while thiazoles have moderate aromaticity. This may influence binding to biological targets, such as enzymes or receptors .

| Feature | Target Compound | Oxadiazole Analogues (1a/1b) |

|---|---|---|

| Core Heterocycle | Thiazole | 1,2,4-Oxadiazole |

| Pyrrolidine Substituent | Sulfonyl (3-chloro-4-methoxyphenyl) | Phenylethyl |

| Polarity | Higher (due to sulfonyl) | Lower (alkyl chain) |

Triazole-Thiol Derivatives ()

S-Alkyl triazole-thiols in share a chlorophenyl group but replace the thiazole with a 1,2,4-triazole-thiol scaffold. The thiol group increases nucleophilicity, whereas the sulfonyl group in the target compound enhances stability and electron-withdrawing effects.

Substituent-Based Analogues

3-Chloro-4-Methoxyphenyl-Containing Compounds ()

Carbamates like 1-methylethyl (3-chloro-4-methoxyphenyl)carbamate () share the chloro-methoxyphenyl group but lack heterocyclic systems. The carbamate functional group (–OCONH–) contrasts with the sulfonyl (–SO₂–) and thiazole moieties, suggesting divergent reactivity and applications (e.g., pesticides vs.

Pyrazole Derivatives ()

The pyrazole-based compound in includes a sulfanyl (–S–) group instead of a sulfonyl. Sulfanyl groups are less polar and more prone to oxidation, which may reduce metabolic stability compared to the target compound’s sulfonyl group. The pyrazole ring’s aromaticity also differs from thiazole, impacting π-π stacking interactions in biological systems .

Pharmacokinetic and Electronic Properties

- Sulfonyl vs.

- Thiazole vs. Oxadiazole/Triazole : Thiazoles exhibit moderate basicity and aromatic electron density, which may enhance membrane permeability relative to more polar oxadiazoles or hydrogen-bond-rich triazoles .

- Chloro-Methoxyphenyl Group : This substituent is common in agrochemicals () and may contribute to hydrophobic interactions in biological targets. Its electron-withdrawing effects could stabilize the sulfonyl group’s charge distribution .

Q & A

Basic: What are the optimal synthetic routes for 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include sulfonylation of pyrrolidine derivatives, nucleophilic substitution to introduce the thiazole-oxy moiety, and purification via chromatography or crystallization. Optimization requires:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation and ethers (THF) for coupling reactions to enhance reactivity .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) improve intermediate formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Critical techniques include:

- NMR : 1H and 13C NMR confirm regiochemistry (e.g., sulfonyl group position via downfield shifts at δ 3.5–4.0 ppm for pyrrolidin protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 348.79) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine-thiazole linkage, with C–O bond lengths ~1.42 Å .

Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Ethanol and acetonitrile are suitable for in vitro assays .

- Stability : Stable at 4°C in dark (degradation <5% over 6 months). Degrades rapidly at pH <3 (acidic hydrolysis of sulfonyl group) or >10 (thiazole ring cleavage) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

- Functional group modifications : Replace the methoxy group with halogens (F, Cl) or alkyl chains to assess effects on target binding .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) with IC50 measurements. Use SPR or ITC for binding affinity quantification .

- Data analysis : Correlate substituent electronic properties (Hammett constants) with activity trends using multivariate regression .

Advanced: What computational methods are recommended to predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., COX-2 or EGFR) to identify key residues (e.g., hydrogen bonds with Arg120) .

- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore modeling (MOE) : Map essential features (e.g., sulfonyl acceptor, thiazole hydrophobic core) for virtual screening .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Dose-response validation : Repeat experiments with a wider concentration range (nM–μM) to identify non-linear effects .

- Meta-analysis : Compare datasets using tools like RevMan to account for variability in IC50 measurements .

Advanced: What in vitro and in vivo models are suitable for assessing the compound’s pharmacological potential?

- In vitro :

- Cancer: MTT assays in HeLa or MCF-7 cells (72-hour exposure, EC50 calculation) .

- Anti-inflammatory: LPS-induced TNF-α suppression in RAW 264.7 macrophages .

- In vivo :

- Pharmacokinetics: Administer 10 mg/kg IV/PO in rodents; measure plasma half-life (LC-MS/MS) and metabolite profiling .

- Toxicity: Acute dose-ranging studies (10–100 mg/kg) to determine LD50 and organ histopathology .

Advanced: How should stability studies be designed to ensure long-term storage viability?

- Stress testing : Expose to 40°C/75% RH for 1 month (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light sensitivity : Store in amber vials; assess photodegradation under UV/Vis light (λ = 254 nm) for 48 hours .

- Lyophilization : Freeze-dry in 5% trehalose to enhance shelf life (>2 years at -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.